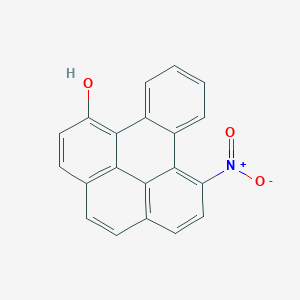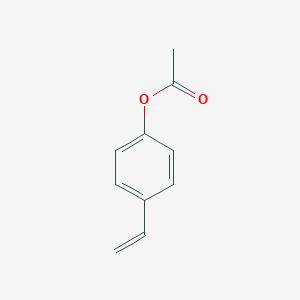
7-乙基-10-羟基喜树碱,98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Ethyl-10-hydroxycamptothecin, also known as SN-38, is the active metabolite of the anticancer drug irinotecan, derived from camptothecin, a natural alkaloid extract from the Chinese tree Camptotheca acuminata. It exhibits potent anticancer properties, primarily through the inhibition of topoisomerase I, essential for DNA replication and transcription (Ciotti et al., 1999).
Synthesis Analysis
The synthesis of 7-ethyl-10-hydroxycamptothecin involves modifications from camptothecin, focusing on enhancing its solubility and pharmacological properties. Novel derivatives have been synthesized for better antitumor activity and solubility, retaining the essential E lactone ring structure (Sawada et al., 1991).
Molecular Structure Analysis
The molecular structure of SN-38, including its lactone ring, contributes to its mechanism of action by intercalating into DNA strands and inhibiting topoisomerase I. The lactone ring is crucial for maintaining anticancer activity, with alterations leading to changes in efficacy (Ali et al., 2016).
Chemical Reactions and Properties
SN-38 undergoes glucuronidation by UGT1A1 enzymes, converting it into a less active form. This process impacts the drug's effectiveness and is subject to individual genetic variations (Jinno et al., 2003).
Physical Properties Analysis
The physical properties of SN-38, such as poor water solubility and stability, pose challenges for clinical use. Innovations like solid lipid nanoparticles have been developed to improve its solubility and therapeutic potential (Mosallaei et al., 2016).
Chemical Properties Analysis
The chemical properties of SN-38, particularly its active lactone form and its conversion to the inactive carboxylate form at physiological pH, influence its clinical efficacy. Efforts to stabilize the lactone form and enhance solubility are key to maximizing therapeutic outcomes (Thakur et al., 2010).
科学研究应用
抗结直肠癌药
SN38 被发现是一种高效且选择性的抗结直肠癌药 . 其抗癌功效比伊立替康在体外高 100-1000 倍 . 研究人员发现了 SN38-葡萄糖缀合物 (Glu-SN38),由于它们通过葡萄糖转运蛋白的选择性摄取而能够靶向癌细胞,而葡萄糖转运蛋白在大多数癌症中过表达 . 其中一个名为 5b 的缀合物对人结直肠癌细胞系 HCT116 表现出高效力和选择性 .
溶解度改进
由于治疗窗非常窄且水溶性差,SN38 的临床应用受到限制 . 然而,研究人员发现了两种 SN38-配体复合物,通过分子对接和分子动力学模拟方法使 SN38 溶解 . 这一过程不仅为提高 SN38 的溶解度提供了宝贵信息,还有助于发现有效且有潜力的复合物,以快速且科学地使 SN38 溶解 .
抑制肠道病毒 71 (EV71) 感染
SN38 已被用于抑制肠道病毒 71 (EV71) 感染 . EV71 是引起手足口病 (HFMD) 的主要病原体之一,也可能导致儿童严重的神经系统疾病。
胰腺导管腺癌细胞的化疗敏感性筛选
SN38 已被用于筛选胰腺导管腺癌细胞的化疗敏感性 . 这有助于确定治疗胰腺导管腺癌最有效的化疗药物。
多药耐药 (MDR) 的逆转
SN38 由于 ATP 结合盒 (ABC) 转运蛋白,已被用作化学物质来研究其逆转多药耐药 (MDR) 的能力<a aria-label="3: " data-citationid="55fe9796-94ae-939d-1d64-b72b6b24f95f-30" h="ID=SERP,5015.1" href="https://www.sigmaaldrich.com/US/en/product/
作用机制
Mode of Action
SN-38 inhibits DNA topoisomerase I, halting DNA synthesis and causing frequent DNA single-strand breaks . It also acts as a potent and reversible inhibitor of BRD4 . The entrapment of SN-38 in liposomes results in a more stable and soluble form of the drug, allowing for increased affinity to lipid membranes and improved delivery of the drug to tumor sites .
Pharmacokinetics
The entrapment of sn-38 in liposomes results in a more stable and soluble form of the drug, which improves its bioavailability .
Action Environment
The efficacy and stability of SN-38 can be influenced by environmental factors. For instance, the solubility of SN-38 can be improved by forming complexes with certain ligands, which can enhance its delivery to tumor sites . Additionally, the safety data sheet for 7-Ethyl-10-Hydroxycamptothecin suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . These precautions indicate that the compound’s action can be influenced by its physical state and exposure conditions .
安全和危害
未来方向
The future directions of research on 7-Ethyl-10-hydroxycamptothecin include the development of SN38-glucose conjugates (Glu-SN38) that can target cancer cells due to their selective uptake via glucose transporters . These conjugates have shown high potency and selectivity against human colorectal cancer cell line HCT116 .
生化分析
Biochemical Properties
7-Ethyl-10-Hydroxycamptothecin interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit DNA topoisomerase I, a crucial enzyme involved in DNA replication and transcription . This inhibition leads to frequent DNA single-strand breaks . Furthermore, it has been characterized as a potent and reversible inhibitor of BRD4, a protein that plays a key role in regulating gene expression .
Cellular Effects
7-Ethyl-10-Hydroxycamptothecin has significant effects on various types of cells and cellular processes. It has been found to have high potency and selectivity against human colorectal cancer cell line HCT116 . It can bind BRD4 in human leukemic cell K562 and inhibit cell growth . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 7-Ethyl-10-Hydroxycamptothecin involves its binding interactions with biomolecules and changes in gene expression. It binds to DNA topoisomerase I and inhibits its function, leading to DNA single-strand breaks . It also binds to BRD4, inhibiting its function and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, 7-Ethyl-10-Hydroxycamptothecin induces metabolic disturbances in the central nervous system . It also undergoes a reversible conversion to an inactive open lactone ring structure at physiological pH .
Dosage Effects in Animal Models
The effects of 7-Ethyl-10-Hydroxycamptothecin vary with different dosages in animal models. For instance, one study found that a dosage of 20 mg/kg/day via intraperitoneal injection induced metabolic disturbances in the central nervous system of male mice .
Metabolic Pathways
7-Ethyl-10-Hydroxycamptothecin is involved in several metabolic pathways. It affects purine metabolism, pyrimidine metabolism, amino acid metabolism, and glycerolipid metabolism in the central nervous system .
Transport and Distribution
The transport and distribution of 7-Ethyl-10-Hydroxycamptothecin within cells and tissues are facilitated by its entrapment in liposomes, which results in a more stable and more soluble form of the drug . This allows for increased affinity of the compound to lipid membranes and improved delivery of the drug to tumor sites .
Subcellular Localization
Given its potent inhibitory effects on DNA topoisomerase I and BRD4, it is likely that it localizes to the nucleus where these targets reside .
属性
IUPAC Name |
(19S)-5,19-diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-3-11-5-6-17(25)13-7-12-9-24-16(19(12)23-18(11)13)8-15-14(20(24)26)10-29-21(27)22(15,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUQFLSWWSXTSZ-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)




